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Compound of Interest

Compound Name: Curvulamine A

Cat. No.: B12421211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of (-)-Curvulamine A, a structurally complex bispyrrole alkaloid with notable antibacterial

properties. The methodology described herein is based on the convergent and enantioselective

synthesis developed by the Maimone research group.

Introduction
(-)-Curvulamine A is a fascinating natural product isolated from the fungus Curvularia sp. Its

unique 5-7-6-5 tetracyclic core and dense stereochemical array have made it a challenging

target for synthetic chemists. The successful 10-step total synthesis reported by Haelsig, Xuan,

and Maimone represents a significant achievement in natural product synthesis, featuring a

convergent strategy that unites two key fragments to construct the complex molecular

architecture.[1][2][3][4] Key transformations in this synthesis include the preparation of a

heteroaromatic pyrrolo[1,2-a]azepinone nucleus, the use of a cyanohydrin as an acyl anion

equivalent, a critical photocyclization to forge a key C-C bond, and a final stereodivergent

reduction to access the target molecule in high enantiopurity.[1][3]

Retrosynthetic Analysis and Strategy
The retrosynthetic analysis for (-)-Curvulamine A hinges on disconnecting the tetracyclic core

into two main building blocks: a pyrrolo[1,2-a]azepin-7-one (Fragment A) and a functionalized
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pyrrole (Fragment B). This convergent approach allows for the independent synthesis of each

fragment, which are then coupled in a key step to assemble the core structure.
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Caption: Retrosynthetic disconnection of (-)-Curvulamine A.

Synthesis of Key Fragments
The synthesis commences with the preparation of two key coupling partners: pyrroloazepinone

5 and cyanohydrin 11.[3]

Synthesis of Pyrroloazepinone (Fragment A)
The synthesis of the 10π heteroaromatic pyrrolo[1,2-a]azepinone nucleus 5 is achieved in two

steps from commercially available materials. An aldol condensation between Boc-protected
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pyrrole 7 and (E)-4-methoxybut-3-en-2-one (8) yields dienone 9. Subsequent microwave-

assisted cyclization and aromatization furnishes the desired pyrroloazepinone 5.[3]

Synthesis of Cyanohydrin (Fragment B)
Fragment B, in the form of cyanohydrin 11, serves as a masked acyl anion equivalent. Its

preparation involves a three-step sequence starting with the SN2 reaction of 2-methyl pyrrole

with methyl 2-bromopropanoate. The resulting ester is then reduced to the corresponding

aldehyde, which is subsequently converted to cyanohydrin 11 as a mixture of diastereomers.

This fragment is utilized in the subsequent coupling step without purification.[3]

Key Transformations and Protocols
The following sections detail the experimental procedures for the key steps in the total

synthesis of (-)-Curvulamine A.

Table 1: Summary of Key Reaction Steps and Yields
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Step Reaction
Starting
Material(s)

Product Yield (%)

1
Aldol

Condensation
7 + 8 9 71

2
Cyclization/Arom

atization
9 5 60

3 SN2 Reaction

2-Methylpyrrole

+ Methyl 2-

bromopropanoat

e

Ester

Intermediate
-

4 Reduction
Ester

Intermediate

Aldehyde

Intermediate
-

5
Cyanohydrin

Formation

Aldehyde

Intermediate
11 Used crude

6

Conjugate

Addition/Iodinatio

n

5 + 11 12 64

7
Photocatalyzed

Cyclization
12 13 65

8
Formal Acetone

Enolate Addition
13 15 75

9

Epimerization &

Thiocarbonate

Formation

15
Thiocarbonate of

16
85 (2 steps)

10

Reductive

Deoxygenation &

Hydrolysis

Thiocarbonate of

16
4 55

11

Corey-Bakshi-

Shibata

Reduction

4
(-)-Curvulamine

A
45 (94% ee)
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Experimental Protocols
Step 6: Conjugate Addition and Iodination to form
Intermediate 12[3]
To a solution of cyanohydrin 11 (1.2 equiv.) in THF at -78 °C is added NaHMDS (1.1 equiv., 1.0

M in THF). The resulting mixture is stirred for 30 minutes, after which a solution of

pyrroloazepinone 5 (1.0 equiv.) in THF is added dropwise. The reaction is stirred for an

additional 1 hour at -78 °C. N-iodosuccinimide (1.5 equiv.) is then added in one portion, and the

reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with

saturated aqueous Na2S2O3 and extracted with EtOAc. The combined organic layers are

washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography to afford intermediate 12.

Step 7: Photocatalyzed Cyclization to form Intermediate
13[3]
A solution of iodo-pyrrole 12 (1.0 equiv.) in benzene is degassed with argon for 30 minutes. The

solution is then irradiated with a Hanovia medium-pressure mercury lamp (450 W) through a

Pyrex filter at room temperature for 4 hours. The solvent is removed under reduced pressure,

and the residue is purified by flash column chromatography to yield tetracycle 13.

Step 11: Stereodivergent Corey-Bakshi-Shibata (CBS)
Reduction to (-)-Curvulamine A[3]
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.2 equiv., 1.0 M in toluene) in THF at -78

°C is added borane-dimethyl sulfide complex (1.0 equiv., 2.0 M in THF) dropwise. The mixture

is stirred for 15 minutes, after which a solution of diketone 4 (1.0 equiv.) in THF is added slowly

over 30 minutes. The reaction is stirred for an additional 2 hours at -78 °C. The reaction is

quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to

room temperature and stirred for 30 minutes. The aqueous layer is extracted with EtOAc, and

the combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried

over Na2SO4, and concentrated. The crude product is purified by preparative thin-layer

chromatography to afford (-)-Curvulamine A.
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Overall Synthetic Pathway
The following diagram illustrates the forward synthesis of (-)-Curvulamine A, highlighting the

key intermediates and transformations.
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Total Synthesis of (-)-Curvulamine A
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Caption: Forward synthesis of (-)-Curvulamine A.
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Conclusion
The total synthesis of (-)-Curvulamine A by the Maimone group showcases a masterful

application of modern synthetic methodologies to access a complex natural product. The

convergent assembly of the tetracyclic core, the strategic use of a photocyclization, and the

final enantioselective reduction provide a robust and elegant route to this biologically active

molecule. These detailed protocols and application notes serve as a valuable resource for

researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery,

enabling further investigation into the biological activities of (-)-Curvulamine A and its

analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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